molecular formula C20H24N4O5S B2407209 N,N-diethyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 894004-12-7

N,N-diethyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2407209
CAS RN: 894004-12-7
M. Wt: 432.5
InChI Key: PCLJTYSXMJXWSD-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Darwish et al. (2014) described the synthesis of various heterocyclic compounds incorporating a sulfamoyl moiety, which included derivatives of the N,N-diethyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide. These compounds were evaluated for their antimicrobial activities and exhibited promising results, highlighting their potential in developing new antibacterial and antifungal agents (Darwish, Atia, & Farag, 2014).

Pharmaceutical Development

A study by Madsen et al. (1990) synthesized heterocyclic analogues of glutamic acid diethyl ester (GDEE), including derivatives related to this compound. These compounds were assessed for their biological activity, specifically as antagonists at central excitatory amino acid receptors, demonstrating their relevance in the field of neuropharmacology (Madsen, Nielsen, Curtis, Beattie, & Krogsgaard‐Larsen, 1990).

Enzyme Inhibition Studies

Abbasi et al. (2019) researched the enzyme inhibitory potential of new sulfonamides, including structures similar to this compound. These compounds showed substantial inhibitory activity against yeast alpha-glucosidase and weak activity against acetylcholinesterase, pointing to their potential in treating diseases related to enzyme dysfunction (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).

properties

IUPAC Name

N,N-diethyl-2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfonylindol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-4-23(5-2)20(26)12-24-11-17(15-8-6-7-9-16(15)24)30(27,28)13-19(25)21-18-10-14(3)29-22-18/h6-11H,4-5,12-13H2,1-3H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLJTYSXMJXWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.